molecular formula C19H20F3N5O2 B2906248 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1171826-30-4

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2906248
CAS No.: 1171826-30-4
M. Wt: 407.397
InChI Key: JHIUPHSGBUIWNG-UHFFFAOYSA-N
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Description

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrazolo[3,4-d]pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the tert-butyl and methyl groups: These groups are usually introduced via alkylation reactions.

    Attachment of the trifluoromethylphenylacetamide moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[3,4-d]pyridazinone core.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.

    Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-chlorophenyl)acetamide
  • 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methylphenyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c1-11-12-9-23-27(18(2,3)4)16(12)17(29)26(25-11)10-15(28)24-14-8-6-5-7-13(14)19(20,21)22/h5-9H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIUPHSGBUIWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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